Axl-IN-13 -

Axl-IN-13

Catalog Number: EVT-10962791
CAS Number:
Molecular Formula: C34H41FN6O5
Molecular Weight: 632.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Axl-IN-13 is a small molecule compound that acts as an inhibitor of the Axl receptor tyrosine kinase, which plays a significant role in cancer progression and immune evasion. The Axl receptor, part of the TAM (Tyro3, Axl, Mer) family, is implicated in various cellular processes such as proliferation, survival, migration, and angiogenesis. Axl-IN-13 has been developed to target this receptor specifically, aiming to mitigate its oncogenic effects in various tumor types.

Source and Classification

The compound was synthesized as part of a series of novel Axl inhibitors aimed at exploring the therapeutic potential of targeting the Axl signaling pathway in cancer. It belongs to the class of pyrimidine derivatives, which have shown efficacy in inhibiting Axl activity in biochemical assays. The classification of Axl-IN-13 falls under small molecule inhibitors with a focus on receptor tyrosine kinases.

Synthesis Analysis

Methods and Technical Details

The synthesis of Axl-IN-13 involved a rational design approach using computational methods such as in silico docking to predict binding interactions with the Axl kinase domain. The initial step included creating a homology model based on closely related proteins with known structures. Following this, various derivatives were synthesized to optimize binding affinity and inhibitory potency.

Key steps in the synthesis included:

  • Scaffold Design: Utilizing a 2,4-diamine pyrimidine core.
  • Substituent Modification: Introducing electron-withdrawing groups to enhance binding affinity.
  • Biochemical Assays: Testing the synthesized compounds for their inhibitory activity against Axl, with Axl-IN-13 demonstrating an IC50 value of 0.027 μM, indicating potent inhibition.
Molecular Structure Analysis

Structure and Data

Axl-IN-13 features a 5-chloropyrimidine core linked to an amine-substituted dimethylbenzenesulfonamide moiety. The molecular structure allows for favorable interactions within the hydrophobic pocket of the Axl kinase domain. Key structural data includes:

  • Molecular Formula: C₁₄H₁₄ClN₃O₂S
  • Molecular Weight: Approximately 315.80 g/mol
  • Binding Interactions: The compound forms hydrogen bonds with critical residues in the active site of Axl, contributing to its high potency.
Chemical Reactions Analysis

Reactions and Technical Details

The primary chemical reaction involving Axl-IN-13 is its interaction with the ATP-binding site of the Axl receptor. Upon binding, it inhibits autophosphorylation and downstream signaling pathways associated with cancer cell proliferation and survival. The mechanism includes:

  • Competitive Inhibition: Axl-IN-13 competes with ATP for binding to the active site.
  • Dimerization Prevention: By inhibiting phosphorylation, it prevents dimerization of the receptor, which is crucial for its activation.
Mechanism of Action

Process and Data

Axl-IN-13 exerts its effects by disrupting the normal function of the Axl receptor. Upon binding:

  1. Inhibition of Autophosphorylation: The compound prevents phosphorylation at tyrosine residues essential for activating downstream signaling pathways.
  2. Signal Transduction Interference: It affects pathways such as PI3K/AKT/mTOR and MAPK/ERK that are vital for tumor growth and survival.
  3. Cell Cycle Arrest: Studies indicate that treatment with Axl-IN-13 leads to increased G2/M phase population in treated cells, suggesting its role in inducing cell cycle arrest.
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Axl-IN-13 exhibits several notable physical and chemical properties:

  • Solubility: Soluble in DMSO and other organic solvents.
  • Stability: Stable under physiological conditions but sensitive to extreme pH levels.
  • Log P: Indicates moderate lipophilicity, facilitating cellular uptake.

Relevant Data or Analyses

Analytical techniques such as NMR spectroscopy and mass spectrometry have confirmed its structure and purity. Stability studies show that Axl-IN-13 maintains activity over time under standard storage conditions.

Applications

Scientific Uses

Axl-IN-13 has significant potential applications in cancer research and therapy:

  1. Oncology Research: Used to study the role of Axl in tumor biology and immune evasion mechanisms.
  2. Therapeutic Development: As a lead compound for developing targeted therapies against cancers characterized by high Axl expression.
  3. Combination Therapies: Investigated for use alongside other treatments to enhance efficacy by overcoming resistance mechanisms associated with tumor growth.
Biological Significance of AXL Kinase as a Therapeutic Target in Oncogenesis

Role of AXL in Tumorigenesis and Metastatic Progression

AXL receptor tyrosine kinase, a member of the TAM (TYRO3, AXL, MERTK) family, drives multiple hallmarks of cancer progression. Structurally, AXL comprises two immunoglobulin-like domains and two fibronectin type III repeats in its extracellular region, facilitating interactions with its primary ligand, growth arrest-specific protein 6 (GAS6) [1] [3]. Upon activation, AXL promotes epithelial-mesenchymal transition (EMT), a critical process in metastasis, by upregulating transcription factors such as Slug, Twist, and Zeb1 while suppressing E-cadherin expression [5] [10]. This reprogramming enhances cancer cell motility and invasion into surrounding tissues.

In preclinical models, AXL overexpression correlates with increased metastatic potential. For example, in breast cancer, AXL expression is significantly higher in metastatic nodules than in primary tumors, and its knockdown reduces cell migration and invasion [3] [4]. Similarly, hepatocellular carcinoma studies demonstrate that AXL activation stimulates metastasis through the phosphatidylinositol 3-kinase/protein kinase B/SOX2/DKK-1 signaling network [1]. The receptor further supports metastatic niche formation by enhancing angiogenesis and endothelial cell function [1] [10].

Table 1: Mechanisms of AXL in Tumor Metastasis

Cancer TypeMetastatic MechanismKey Effectors
Breast cancerInduction of EMT↓ E-cadherin, ↑ Twist/Slug
Hepatocellular carcinomaActivation of PI3K/AKT/SOX2 pathway↑ DKK-1, ↑ Angiogenesis
Lung adenocarcinomaEnhancement of cell motility and invasion↑ Rho/Rac GTPases, ↑ Filopodia formation
Ovarian cancerHeterodimerization with EGFR/HER2↑ ERK signaling

AXL-Mediated Signaling Pathways in Cancer Cell Survival and Proliferation

AXL activation triggers multiple downstream pathways that sustain cancer cell survival and growth. The canonical GAS6-AXL interaction induces receptor dimerization, autophosphorylation of intracellular tyrosine residues (Tyr779, Tyr821, Tyr866), and recruitment of adaptor proteins [1] [3]. Key signaling cascades include:

  • Phosphatidylinositol 3-kinase/Protein Kinase B/Mechanistic Target of Rapamycin Pathway: Phosphorylated AXL directly binds the p85 subunit of phosphatidylinositol 3-kinase, activating protein kinase B and suppressing pro-apoptotic proteins like BAD and caspase-3 [3] [4].
  • Mitogen-Activated Protein Kinase/Extracellular Signal-Regulated Kinase Pathway: Growth factor receptor-bound protein 2 links AXL to rat sarcoma virus/mitogen-activated protein kinase kinase signaling, driving cyclin D1 expression and cell cycle progression [1] [10].
  • Janus Kinase/Signal Transducer and Activator of Transcription Pathway: AXL phosphorylates signal transducer and activator of transcription proteins (e.g., STAT3), upregulating anti-apoptotic mediators like myeloid cell leukemia 1 and B-cell lymphoma 2 [6] [8].

Ligand-independent mechanisms further amplify AXL signaling. In ovarian cancer, AXL forms heterodimers with epidermal growth factor receptor, human epidermal growth factor receptor 2, or mesenchymal-epithelial transition factor, diversifying downstream signals [2] [6]. Oxidative stress and receptor overexpression also induce kinase activity through dimerization without GAS6 [1] [10].

AXL Overexpression as a Biomarker in Hematological and Solid Malignancies

AXL overexpression is a negative prognostic biomarker across diverse cancers, detectable via immunohistochemistry, RNA sequencing, or liquid biopsy. Soluble AXL fragments resulting from metalloproteinase cleavage (e.g., A disintegrin and metalloproteinase domain 10/A disintegrin and metalloproteinase domain 17) circulate in patient serum and correlate with disease burden [2] [8].

Table 2: Clinical Correlations of AXL Overexpression in Malignancies

Cancer TypeOverexpression FrequencyClinical Correlation
Triple-negative breast cancer33–48%Reduced overall survival, increased recurrence
Non-small cell lung cancer32–40%Advanced stage, metastasis, therapy resistance
Acute myeloid leukemia40–60%Shorter remission duration, lower survival rates
Pancreatic ductal adenocarcinoma>50%Early metastasis, poor response to chemotherapy
Renal cell carcinoma45–55%Higher tumor grade, venous invasion

Epigenetic mechanisms frequently drive AXL dysregulation. Hypomethylation of specificity protein 1-binding sites in the AXL promoter enhances transcription, while microRNA dysregulation (e.g., loss of microRNA 34a or microRNA 199a/b) stabilizes AXL messenger RNA [3] [4] [10]. Hypoxia-inducible factor 1 alpha and activator protein 1 further induce AXL expression under tumor microenvironment stressors like hypoxia or inflammation [1] [3].

Mechanisms of AXL Involvement in Therapy Resistance Development

AXL activation confers resistance to chemotherapy, targeted therapies, and immunotherapy through multiple mechanisms:

  • Reduced Apoptotic Sensitivity: AXL upregulates nuclear factor kappa-light-chain-enhancer of activated B cells-dependent anti-apoptotic proteins (e.g., B-cell lymphoma extra large, survivin), protecting cells from cytotoxic agents [1] [3]. In chronic lymphocytic leukemia, AXL inhibition reduces myeloid cell leukemia 1 expression, restoring apoptosis [4].
  • Bypass Signaling: Upon epidermal growth factor receptor inhibition in lung cancer, AXL dimerizes with human epidermal growth factor receptor 3, reactivating phosphatidylinositol 3-kinase and mitogen-activated protein kinase signaling [1] [6]. Similarly, AXL-metron prot-oncogene crosstalk drives resistance to vascular endothelial growth factor receptor inhibitors in renal cell carcinoma [1].
  • Immunosuppressive Microenvironment: AXL signaling in tumor-associated macrophages promotes M2 polarization via signal transducer and activator of transcription 6, increasing secretion of immunosuppressive chemokines (C-C motif chemokine ligand 20, C-C motif chemokine ligand 26, epiregulin) [7] [9]. This dampens cytotoxic T-cell activity and natural killer cell function, facilitating immune checkpoint inhibitor resistance [6] [8].

AXL further supports cancer stem cell maintenance. In inflammatory breast cancer, AXL inhibition reduces mammosphere formation and aldehyde dehydrogenase activity, depleting stem-like populations that drive recurrence [7] [9]. These findings underscore AXL as a master regulator of tumor adaptation and resilience.

Properties

Product Name

Axl-IN-13

IUPAC Name

N-cyclohexyl-3-[3-fluoro-4-[6-methoxy-7-(3-morpholin-4-ylpropoxy)quinolin-4-yl]oxyanilino]-1-methylpyrazole-4-carboxamide

Molecular Formula

C34H41FN6O5

Molecular Weight

632.7 g/mol

InChI

InChI=1S/C34H41FN6O5/c1-40-22-26(34(42)38-23-7-4-3-5-8-23)33(39-40)37-24-9-10-30(27(35)19-24)46-29-11-12-36-28-21-32(31(43-2)20-25(28)29)45-16-6-13-41-14-17-44-18-15-41/h9-12,19-23H,3-8,13-18H2,1-2H3,(H,37,39)(H,38,42)

InChI Key

QBRQTJMZEYORSP-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=N1)NC2=CC(=C(C=C2)OC3=C4C=C(C(=CC4=NC=C3)OCCCN5CCOCC5)OC)F)C(=O)NC6CCCCC6

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.